![molecular formula C24H20F2N4O3S B2520780 N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-20-2](/img/structure/B2520780.png)
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H20F2N4O3S and its molecular weight is 482.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has been evaluated for its activity against G protein-gated inwardly rectifying potassium channels (GIRK), which are implicated in various physiological processes. In a study, it was found to exhibit nanomolar potency as a GIRK1/2 activator, with improved pharmacokinetic properties compared to previous compounds in the same class . The effective concentration (EC50) values for several analogs were reported, indicating that modifications to the chemical structure can significantly influence biological activity.
Analgesic and Antimicrobial Activity
In another investigation, derivatives of pyrazolo compounds were screened for analgesic and antimicrobial activities. Specific analogs demonstrated significant analgesic effects, alongside antibacterial and antifungal properties. For example, compounds IVc, IVe, and IVf showed notable analgesic activity in preclinical models . These findings suggest that the compound may have broader therapeutic applications beyond potassium channel modulation.
Modifications and Their Effects
The SAR studies indicate that substituents on the pyrazolo ring significantly affect the compound's biological activity. For instance:
Compound | Substituent | EC50 (μM) | Activity |
---|---|---|---|
7a | 3,4-Difluoro | >10 | Inactive |
8a | Cyclohexyl | 0.518 | Mid-nanomolar |
8j | Branched Alkyl | 0.840 | Submicromolar |
10a | 3,4-Difluorophenyl | Active | Not specified |
These results highlight that certain groups enhance activity while others lead to inactivity or reduced potency. The cyclohexyl group was particularly effective in enhancing potency compared to benzyl counterparts .
Animal Models
In vivo studies have been conducted to evaluate the analgesic effects of this compound in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting that the compound may act through central mechanisms involving GIRK channels .
Clinical Implications
Given its profile as a potent GIRK activator with analgesic properties, this compound could be explored further for potential use in treating pain disorders or conditions related to dysregulated potassium channel function.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)28-20-8-7-16(25)11-19(20)26)12-21(15-5-3-2-4-6-15)27-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXIBJULFKCHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.